(4-Methylphenyl) sulfate
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Overview
Description
(4-Methylphenyl) sulfate, also known as p-tolyl sulfate, is an organic compound with the molecular formula C7H7SO4. It is a derivative of toluene where the methyl group is para to the sulfate group. This compound is of significant interest due to its various applications in scientific research and industry.
Preparation Methods
Synthetic Routes and Reaction Conditions: (4-Methylphenyl) sulfate can be synthesized through several methods. One common approach involves the sulfonation of toluene using sulfuric acid, followed by neutralization with a base to form the sulfate salt. The reaction conditions typically involve:
Sulfonation: Toluene is reacted with concentrated sulfuric acid at elevated temperatures.
Neutralization: The resulting sulfonic acid is neutralized with a base such as potassium hydroxide to form the sulfate salt.
Industrial Production Methods: Industrial production of this compound often involves similar sulfonation processes but on a larger scale. The use of continuous reactors and optimized reaction conditions ensures high yield and purity of the product .
Chemical Reactions Analysis
Types of Reactions: (4-Methylphenyl) sulfate undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form sulfonic acids.
Reduction: Reduction reactions can convert it back to toluene derivatives.
Substitution: Electrophilic aromatic substitution reactions can occur at the aromatic ring.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride are used.
Substitution: Reagents like halogens and nitrating agents are employed under controlled conditions.
Major Products Formed:
Oxidation: Sulfonic acids.
Reduction: Toluene derivatives.
Substitution: Halogenated or nitrated aromatic compounds.
Scientific Research Applications
(4-Methylphenyl) sulfate has a wide range of applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds.
Biology: Studies have shown its role in metabolic pathways and its presence as a metabolite in certain organisms.
Medicine: Research is ongoing into its potential therapeutic applications and its role in drug metabolism.
Industry: It is used in the production of dyes, pharmaceuticals, and other industrial chemicals.
Mechanism of Action
The mechanism by which (4-Methylphenyl) sulfate exerts its effects involves its interaction with specific molecular targets and pathways. It can act as a substrate for enzymes involved in sulfate conjugation, influencing various biochemical processes. The sulfate group can be transferred to other molecules, affecting their solubility and reactivity .
Comparison with Similar Compounds
Potassium p-tolyl sulfate: Similar structure but with a potassium ion.
4-Ethylphenol sulfate: An ethyl group instead of a methyl group.
Phenyl sulfate: Lacks the methyl group on the aromatic ring.
Uniqueness: (4-Methylphenyl) sulfate is unique due to its specific position of the methyl and sulfate groups, which influences its reactivity and applications. Its distinct properties make it valuable in various chemical syntheses and industrial processes .
Properties
IUPAC Name |
(4-methylphenyl) sulfate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H8O4S/c1-6-2-4-7(5-3-6)11-12(8,9)10/h2-5H,1H3,(H,8,9,10)/p-1 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WGNAKZGUSRVWRH-UHFFFAOYSA-M |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)OS(=O)(=O)[O-] |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H7O4S- |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
187.20 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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